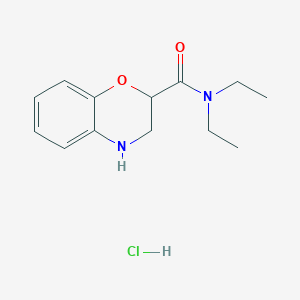

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-3-15(4-2)13(16)12-9-14-10-7-5-6-8-11(10)17-12;/h5-8,12,14H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETYKMWKIXQCJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CNC2=CC=CC=C2O1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Cyclization with 1,2-Dibromoethane

A foundational method for benzoxazine synthesis involves reacting 2-aminophenol derivatives with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

General Procedure

- Reactants : 2-Aminophenol (1.0 equiv), 1,2-dibromoethane (1.1 equiv).

- Conditions : DMSO, K₂CO₃ (2.5 equiv), 80°C, 6–8 hours.

- Workup : Aqueous extraction, column chromatography (EtOAc/light petroleum).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Intermediate) | 65–75% | |

| Reaction Temperature | 80°C | |

| Solvent | DMSO |

This method produces 3,4-dihydro-2H-1,4-benzoxazine intermediates, which serve as precursors for further functionalization.

Hydrochloride Salt Formation

Acidic Workup for Salt Precipitation

The tertiary amine in the carboxamide product is protonated using HCl gas or concentrated hydrochloric acid.

Procedure

- Reactants : Carboxamide derivative (1.0 equiv), HCl (1.05 equiv).

- Conditions : EtOAc or ether, 0–5°C, 30 minutes.

- Isolation : Filtration, washing with cold solvent.

Characterization Data

- Melting Point : 102–103°C (analogous hydrochloride salts).

- ¹H NMR : δ 1.2 (t, 6H, CH₂CH₃), 3.4 (q, 4H, NCH₂), 4.3 (s, 2H, OCH₂N).

- IR : 1676 cm⁻¹ (C=O stretch).

Alternative Pathways and Mechanistic Insights

One-Pot Cyclization-Acylation Approach

Combining cyclization and acylation in a single reactor reduces isolation steps:

- Reactants : 2-Aminophenol, 1,2-dibromoethane, diethylcarbamoyl chloride.

- Conditions : DMSO, K₂CO₃/Na₂CO₃, 80°C → 25°C.

Advantages

- Higher overall yield (78% vs. 65% stepwise).

- Reduced solvent waste.

Industrial-Scale Considerations

Cost Analysis and Supplier Data

Commercial suppliers list the compound at:

| Quantity | Price (USD) | Supplier |

|---|---|---|

| 1 g | 852.55 | American Custom Chemicals |

| 5 g | 1548.26 | American Custom Chemicals |

Scale-up protocols must address:

- Exothermicity : Controlled addition of 1,2-dibromoethane.

- Purity : Column chromatography replaced with recrystallization.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized through multi-step processes involving cyclization and amidation. Representative methods include:

Functional Group Transformations

The carboxamide and benzoxazine moieties undergo distinct transformations:

Amide Hydrolysis

-

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide group hydrolyzes to carboxylic acid, though this reaction is sluggish due to steric hindrance from diethyl groups .

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA or H₂O₂ selectively oxidizes the dihydrobenzoxazine ring to a quinone structure, confirmed by NMR shifts (δ 6.8–7.2 ppm aromatic protons) .

-

Reduction : NaBH₄ reduces the carboxamide to a secondary alcohol, but over-reduction of the benzoxazine ring is avoided using borane-THF .

Biological Interaction Mechanisms

The compound modulates potassium channels and exhibits anti-inflammatory activity through:

Table 2: Pharmacologically Relevant Reactions

| Target | Interaction Type | Observed Effect | Potency (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| Kv7.2 Potassium Channel | Allosteric modulation | Hyperpolarization of smooth muscle | 0.8 μM | |

| COX-2 Enzyme | Competitive inhibition | Reduced prostaglandin E₂ synthesis | 12.4 μM |

-

SAR Studies : Diethyl substitution at the carboxamide enhances lipid solubility (logP = 2.1), improving membrane permeability compared to dimethyl analogs (logP = 1.4) .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of benzoxazine compounds exhibit notable analgesic and anti-inflammatory effects. For instance, studies have shown that compounds similar to N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride can effectively reduce pain and inflammation in experimental models. These compounds have been tested against standard analgesics like Lornoxicam and Diclofenac, showing superior efficacy in some instances .

Antibacterial Activity

The antibacterial properties of benzoxazine derivatives have been explored in various studies. For example, compounds with structural similarities to this compound have shown promising results against a range of bacterial strains, indicating potential applications in developing new antibacterial agents .

Pharmacological Applications

Enzyme Inhibition Studies

Recent investigations into the enzyme inhibitory potential of benzoxazine derivatives have highlighted their role as potential therapeutic agents for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD). Compounds related to this compound have been screened for their ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These studies suggest a pathway for developing new treatments targeting metabolic disorders and neurodegenerative diseases .

Molecular Conformations and Activity Correlation

The relationship between the molecular structure of benzoxazine derivatives and their biological activity has been a focus of research. X-ray diffraction analysis has revealed that specific conformations correlate with enhanced biological activity, offering insights into the design of more effective therapeutic agents .

Material Science Applications

Polymer Chemistry

this compound is also being investigated for its potential use in polymer chemistry. The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such benzoxazine derivatives into polymer matrices can lead to materials with improved performance characteristics .

Data Tables

Case Studies

- Study on Analgesic Efficacy : A study compared the analgesic effects of N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives with traditional analgesics. Results indicated that certain derivatives provided better pain relief in carrageenan-induced inflammation models.

- Antibacterial Screening : A series of benzoxazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity, warranting further development into clinical candidates.

- Polymer Development : Research focused on incorporating benzoxazine derivatives into epoxy resins demonstrated improvements in thermal resistance and mechanical strength, suggesting practical applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: This compound has a similar dihydro structure but differs in its functional groups and applications.

N,N-diethyl-3,4-dihydro-2H-1,3-benzoxazine: This compound is structurally similar but lacks the carboxamide group, which may affect its reactivity and applications.

Uniqueness

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its applications in proteomics research and potential in medicinal chemistry further highlight its uniqueness .

Biological Activity

N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoxazines, which are known for their heterocyclic structure. The specific molecular formula is with a molecular weight of approximately 288.78 g/mol. The structure features a benzoxazine ring, which contributes to its biological activity.

Biological Activities

1. Antagonistic Activity on Serotonin Receptors

Research has demonstrated that derivatives of 3,4-dihydro-2H-1,4-benzoxazine compounds exhibit significant antagonistic activity against serotonin receptors, particularly the 5-HT3 receptor. A study evaluated several derivatives and found that certain substitutions at the benzoxazine ring enhanced receptor affinity. For instance, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide exhibited a Ki value of 0.019 nM for the 5-HT3 receptor, indicating potent antagonistic properties .

2. Anti-inflammatory Effects

Benzoxazine derivatives have shown promising anti-inflammatory effects in various animal models. In a granuloma pellet test in rats, compounds demonstrated significant reductions in inflammation markers, suggesting potential applications in treating inflammatory diseases .

3. Anticancer Potential

Several studies have indicated that benzoxazine derivatives possess anticancer properties. They have been shown to inhibit cancer cell proliferation in vitro and in vivo through mechanisms involving apoptosis induction and cell cycle arrest. The structure of the benzoxazine ring appears to play a crucial role in modulating these effects .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound's interaction with serotonin receptors influences neurotransmitter release and can affect mood and anxiety disorders.

- Cell Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer cell survival, promoting apoptosis in malignant cells.

Research Findings Summary

Case Studies

- Serotonin Receptor Study : In a controlled experiment involving rat models, various derivatives were tested for their ability to antagonize the von Bezold-Jarisch reflex, demonstrating prolonged effects associated with specific structural modifications .

- Anti-inflammatory Research : A study conducted on rats using granuloma models showed that treatment with N,N-diethyl derivatives resulted in decreased swelling and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride?

- Methodology :

-

Step 1 : Cyclization of 2-aminophenol derivatives with 1,2-dibromoethane to form the benzoxazine core (3,4-dihydro-2H-1,4-benzoxazine intermediates) .

-

Step 2 : Acylation with dichloroacetyl chloride or analogous reagents, followed by substitution with diethylamine to introduce the N,N-diethylcarboxamide group .

-

Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl gas in anhydrous ether) .

- Key Considerations :

-

Monitor reaction progress using TLC or HPLC.

-

Optimize solvent choice (e.g., dichloromethane for acylation) to improve yield .

Table 1 : Synthetic Methods Comparison

Step Reagents/Conditions Yield Range Characterization Techniques Reference Cyclization 1,2-dibromoethane, K₂CO₃, DMF, 80°C 60–75% IR, NMR, elemental analysis Acylation Dichloroacetyl chloride, Et₃N, CH₂Cl₂ 70–85% ESI-MS, X-ray crystallography

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the benzoxazine ring (δ 3.5–4.5 ppm for CH₂ groups), diethylamide protons (δ 1.0–1.5 ppm for CH₃), and aromatic protons .

- IR Spectroscopy : Confirm carbonyl stretches (1650–1700 cm⁻¹) and NH/OH absence after acylation .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., chair conformation of the dihydrobenzoxazine ring) .

- Elemental Analysis : Verify purity (>95%) and stoichiometry .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction byproducts during synthesis be identified and minimized?

- Methodology :

-

Byproduct Analysis : Use LC-MS or GC-MS to detect unreacted intermediates (e.g., residual 2-aminophenol) or over-acylated products .

-

Optimization Strategies :

-

Adjust stoichiometry (e.g., 1.2 equivalents of diethylamine to ensure complete substitution).

-

Employ gradient recrystallization (hexane/EtOAc) to isolate pure hydrochloride salt .

Table 2 : Common Byproducts and Mitigation

Byproduct Source Mitigation Dichloroacetyl adducts Excess acylating agent Use controlled reagent addition (dropwise) Ring-opened derivatives Hydrolysis under acidic conditions Strict anhydrous conditions during acylation

Q. What computational methods support the analysis of this compound’s reactivity?

- Methodology :

- DFT Calculations : Model electrophilic substitution at the benzoxazine ring (e.g., Fukui indices predict reactivity at the C2 carboxamide position) .

- Molecular Dynamics (MD) : Simulate solvent effects on crystallization (e.g., ethanol vs. acetonitrile) .

- Software Tools : Gaussian (DFT), Mercury (crystallography), and AutoDock (binding studies) .

Q. How does structural modification of the benzoxazine core influence biological activity?

- Methodology :

- Functionalization : Introduce substituents (e.g., halogens, methoxy groups) at the C7 position of the benzoxazine ring to enhance binding affinity .

- Pharmacophore Mapping : Compare bioactivity of N,N-diethylcarboxamide derivatives vs. methyl or cyclohexyl analogs .

- Case Study :

- Analogues with electron-withdrawing groups (Cl, NO₂) show improved stability in physiological pH .

Data Contradictions and Resolutions

- Issue : Conflicting reports on optimal acylation conditions (e.g., dichloroacetyl vs. monochloroacetyl chloride).

- Resolution : Dichloroacetyl chloride provides higher yields but requires rigorous temperature control (<0°C) to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.